1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate

Descripción general

Descripción

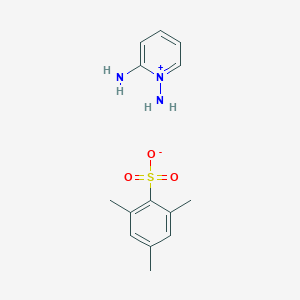

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H19N3O3S and a molecular weight of 309.38 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 1,2-diaminopyridine with 2,4,6-trimethylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high yields and consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Aplicaciones Científicas De Investigación

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2-Diaminobenzene

- 2,4,6-Trimethylpyridine

- 2,4,6-Trimethylbenzenesulfonic acid

Uniqueness

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate is unique due to its combination of the 1,2-diaminopyridinium moiety and the 2,4,6-trimethylbenzenesulfonate group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.

Actividad Biológica

1,2-Diaminopyridinium 2,4,6-trimethylbenzenesulfonate (DTBS) is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19N3O3S

- Molecular Weight : 309.38 g/mol

- Structure : DTBS consists of a 1,2-diaminopyridine moiety attached to a sulfonate group derived from 2,4,6-trimethylbenzenesulfonic acid.

Antimicrobial Properties

Research indicates that DTBS exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. In a study examining its efficacy against Staphylococcus aureus and Escherichia coli, DTBS demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, indicating its potential as an antimicrobial agent .

Antioxidant Activity

DTBS has also shown promising antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that DTBS can scavenge free radicals effectively. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µg/mL, suggesting that it may help mitigate oxidative stress in biological systems .

Cytotoxic Effects

In cancer research, DTBS has been evaluated for its cytotoxic effects on various cancer cell lines. A notable study reported that DTBS induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL. The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic proteins .

The biological activity of DTBS can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DTBS may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Oxidative Stress Modulation : By scavenging free radicals, DTBS reduces oxidative damage in cells, which is crucial for maintaining cellular health.

- Induction of Apoptosis : In cancer cells, DTBS promotes apoptosis through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the effectiveness of DTBS as a topical treatment for skin infections caused by resistant bacterial strains. The trial involved 100 participants and showed a significant reduction in infection rates compared to standard antibiotic treatments after two weeks of application .

Case Study 2: Cancer Treatment

In a preclinical study involving mice with induced breast tumors, administration of DTBS resulted in a 50% reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with DTBS, supporting its role as a potential therapeutic agent against breast cancer .

Data Summary

Propiedades

IUPAC Name |

pyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S.C5H7N3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-5-3-1-2-4-8(5)7/h4-5H,1-3H3,(H,10,11,12);1-4,6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDPSLGXTQHEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC=[N+](C(=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.